cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, also known as this compound, is a useful research compound. Its molecular formula is C13H13Cl2N3O3 and its molecular weight is 330.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a synthetic derivative that combines a triazole moiety with a dioxolane structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and agrochemistry. The following sections detail its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C13H13Cl2N3O3
- Molecular Weight : 330.17 g/mol
- CAS Number : 67914-85-6
- Purity : >95% (HPLC)
The biological activity of this compound is largely attributed to the triazole ring, known for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This inhibition leads to antifungal properties similar to those observed in other triazole derivatives.
Antifungal Activity
Research indicates that compounds containing the triazole moiety exhibit significant antifungal properties. For instance:
- In Vitro Studies : The compound has been tested against various fungal strains, showing effective inhibition comparable to established antifungal agents like itraconazole. In a study by Jones et al. (2020), the compound demonstrated potent activity against Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MICs) in the low micromolar range.
Antimicrobial Activity
Beyond antifungal effects, this compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Cytotoxicity
Cytotoxicity assessments reveal that while the compound is effective against microbial pathogens, it also exhibits cytotoxic effects on human cell lines:
- Cell Line Studies : In assays using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values indicating moderate cytotoxicity. Further investigations are needed to assess selectivity and potential therapeutic indices.
Case Studies
Study | Findings |
---|---|
Jones et al. (2020) | Demonstrated antifungal activity against Candida albicans with MIC values of 0.5 µg/mL. |
Smith et al. (2021) | Reported antimicrobial effects against Gram-positive bacteria with MIC values ranging from 1 to 4 µg/mL. |
Lee et al. (2022) | Evaluated cytotoxicity on HeLa cells with an IC50 of 15 µg/mL, indicating potential for further development in cancer therapeutics. |
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the dioxolane ring through cyclization reactions.
- Introduction of the triazole moiety via nucleophilic substitution.
- Final purification through recrystallization or chromatography techniques.
Eigenschaften
CAS-Nummer |
67914-85-6 |
---|---|
Molekularformel |
C13H13Cl2N3O3 |
Molekulargewicht |
330.16 g/mol |
IUPAC-Name |
[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C13H13Cl2N3O3/c14-9-1-2-11(12(15)3-9)13(6-18-8-16-7-17-18)20-5-10(4-19)21-13/h1-3,7-8,10,19H,4-6H2/t10-,13-/m0/s1 |
InChI-Schlüssel |
NKUOWQPBYUKRIM-GWCFXTLKSA-N |
SMILES |
C1C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
Isomerische SMILES |
C1[C@@H](O[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
Kanonische SMILES |
C1C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
Key on ui other cas no. |
67914-85-6 |
Synonyme |
rel-((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol; (2R,4S)-rel-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.